molecular formula C15H12O3 B14317627 4-methyl-9H-xanthene-9-carboxylic acid

4-methyl-9H-xanthene-9-carboxylic acid

Cat. No.: B14317627
M. Wt: 240.25 g/mol
InChI Key: AZZZPIJWUURJJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline typically involves the reaction of 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid with isovaline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline involves its interaction with specific molecular targets. The fluorine atom in the benzoyl ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}glycine
  • N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}alanine

Uniqueness

N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline is unique due to its specific substitution pattern on the benzoyl ring and the presence of the isovaline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4-methyl-9H-xanthene-9-carboxylic acid

InChI

InChI=1S/C15H12O3/c1-9-5-4-7-11-13(15(16)17)10-6-2-3-8-12(10)18-14(9)11/h2-8,13H,1H3,(H,16,17)

InChI Key

AZZZPIJWUURJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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